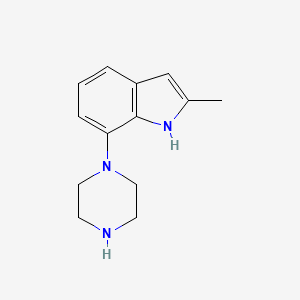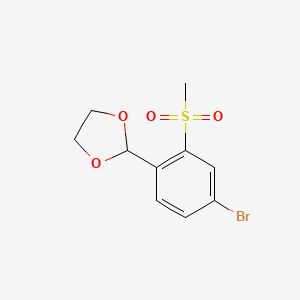
2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane is an organic compound characterized by a bromine atom, a methylsulfonyl group, and a dioxolane ring attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents, temperature control, and purification techniques are crucial to achieving the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for modifying the methylsulfonyl group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane has several scientific research applications:
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The bromine atom and methylsulfonyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The dioxolane ring may also play a role in stabilizing the molecule and enhancing its solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methylphenol: Shares the bromine and phenyl structure but lacks the dioxolane and methylsulfonyl groups.
4-Bromo-2-nitrotoluene: Contains a bromine atom and a nitro group on the phenyl ring, differing in functional groups and reactivity.
Uniqueness
2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the dioxolane ring and methylsulfonyl group differentiates it from other brominated phenyl compounds, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H11BrO4S |
|---|---|
Poids moléculaire |
307.16 g/mol |
Nom IUPAC |
2-(4-bromo-2-methylsulfonylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H11BrO4S/c1-16(12,13)9-6-7(11)2-3-8(9)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3 |
Clé InChI |
JNZFJBLHILOTDU-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C=CC(=C1)Br)C2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


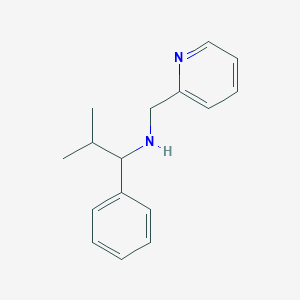
![2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13885893.png)

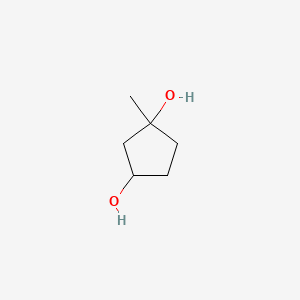
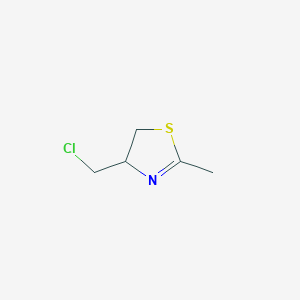
![[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B13885910.png)

![tert-butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13885920.png)
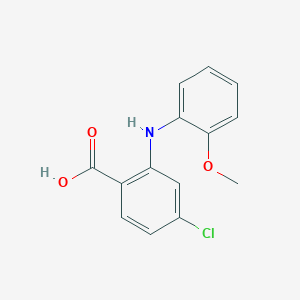
![Methyl 2-[(1-piperazinylcarbonyl)amino]benzoate](/img/structure/B13885928.png)
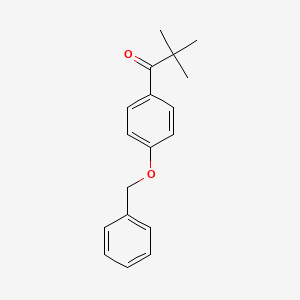
![[1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6-bromo-7,8-dimethyl-](/img/structure/B13885939.png)

